2-Bromo-4-isopropylphebylboronic acid pinacol ester
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Overview
Description
“2-Bromo-4-isopropylphenylboronic acid pinacol ester” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling . They can also undergo protodeboronation, a process that is not well developed but has been achieved using a radical approach .
Scientific Research Applications
Mixed Chromophore Perfluorocyclobutyl (PFCB) Copolymers for Tailored Light Emission
One application involves the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, demonstrating tailored light emission properties. These copolymers were synthesized via a Suzuki coupling reaction, utilizing intermediates including 4-bromo(trifluorovinyloxy)benzene or 4-trifluorovinyloxyphenylboronic acid pinacol ester. The resultant polymers exhibited high molecular weights, superb thermal stability (Td > 450 °C), and excellent processability. Photoluminescence studies indicated that copolymerization offers a facile route to customize emission across a broad range of the visible spectrum, suggesting potential applications in light-emitting devices and sensors (Neilson et al., 2007).
Palladium-catalyzed Cross-coupling Reaction
Another study focused on the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, leading to the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method facilitated the borylation of acyclic and cyclic 1-alkenyl bromides and triflates in high yields, preserving the configuration of double bonds. The approach underscores the utility of boronic acid pinacol esters in creating complex organic structures, pivotal in drug synthesis and material science (Takagi et al., 2002).
Synthesis of π-Conjugated Polymers
The Suzuki-Miyaura coupling polymerization technique was employed to synthesize high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This method demonstrated an unstoichiometric polycondensation behavior, contrary to Flory's principle, showcasing the versatility of boronic acid pinacol esters in the synthesis of advanced polymer materials with potential applications in electronic and photonic devices (Nojima et al., 2016).
Electroluminescence in Phenanthroimidazoles
Research into aggregation-induced emission (AIE) luminogens utilized phenanthroimidazoles synthesized by the Suzuki cross-coupling reaction of bromophenanthroimidazoles with 4-(1,2,2-triphenylvinyl)phenylboronic acid pinacol ester. This study highlighted the AIE, mechanochromic, and electroluminescence behavior of these compounds, offering insights into their applications in mechano-sensors and organic light-emitting diodes (OLEDs), further underscoring the role of boronic acid esters in the development of new luminescent materials (Jadhav et al., 2017).
Safety and Hazards
While specific safety and hazard information for “2-Bromo-4-isopropylphenylboronic acid pinacol ester” was not found, it’s important to handle all chemicals with care and use personal protective equipment. Boronic esters should be handled in a well-ventilated area and contact with skin and eyes should be avoided .
Properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BBrO2/c1-10(2)11-7-8-12(13(17)9-11)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDJKQSTVFFJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139034 |
Source
|
Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-4-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-67-3 |
Source
|
Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-4-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-4-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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